Gefitinib is a small molecule, anilinoquinazoline compound that functions as a competitive inhibitor of adenosine triphosphate (ATP) at the tyrosine kinase domain of the epidermal growth factor receptor (EGFR) [1]. Below is a detailed breakdown of its mechanism:
The following diagram illustrates how this compound inhibits the EGFR signaling pathway:
The table below summarizes the essential pharmacokinetic and physicochemical properties of this compound relevant for research and development [2] [6]:
| Property | Description |
|---|---|
| Molecular Formula/Weight | C~22~H~24~ClFN~4~O~3~ / 446.9 g/mol [2] [6] |
| Modality | Small Molecule [2] |
| BCS Classification | Class II (Low solubility, High permeability) [6] |
| Mechanism | Competitive EGFR tyrosine kinase inhibitor [2] |
| Bioavailability | ~60% [2] [6] |
| Time to C~max~ | 3-7 hours post oral dose [2] [6] |
| Protein Binding | ~90% (to albumin & alpha-1-acid glycoprotein) [2] |
| Volume of Distribution | ~1400 L [2] |
| Primary Metabolism | Liver, mainly via CYP3A4 [2] [6] |
| Elimination Half-life | ~48 hours [2] [6] |
| Route of Elimination | Feces (~86%), Urine (<4%) [2] [6] |
This is a fundamental assay to confirm the primary mechanism of action of this compound.
These assays determine the functional consequence of signaling inhibition on cell growth.
Research indicates that combining this compound with an ATM inhibitor can synergistically enhance anticancer effects in EGFR-mutation positive NSCLC [5].
This compound's precise mechanism provides a foundational model for targeted cancer therapy. Its study continues to inform the development of next-generation inhibitors and strategies to overcome therapeutic resistance.
Gefitinib undergoes extensive hepatic metabolism, and its interaction with cytochrome P450 enzymes is a key source of pharmacokinetic variability and drug-drug interactions (DDIs).
Major Metabolizing Enzymes: While CYP3A4 is the primary enzyme, other CYPs play significant roles. Studies using recombinant human enzymes show this compound is also metabolized by CYP3A5, CYP2D6, and CYP1A1 [1] [2]. The maximum clearance (Cl~max~) values for these enzymes are provided in the table below.
Complex Effects on CYP3A4: this compound exhibits a dual effect on CYP3A4 activity. It can stimulate the metabolism of some drugs (like midazolam) while inhibiting the metabolism of others (like one metabolic pathway of irinotecan) [1] [3]. This complex, substrate-dependent behavior makes DDIs challenging to predict.
Inhibition and Clinical DDI: Concomitant use of this compound with strong CYP3A4 inhibitors (e.g., fluoxetine) can significantly reduce its metabolism [4]. This inhibition increases the risk of elevated this compound exposure and potential adverse effects.
| Enzyme | Role in this compound Metabolism | Maximum Clearance (Cl~max~) (mL/min/nmol) |
|---|---|---|
| CYP3A4 | Primary metabolizer [1] | 0.41 |
| CYP3A5 | Significant metabolizer [1] | 0.39 |
| CYP1A1 | Significant extra-hepatic metabolizer (e.g., in lung) [1] [2] | 0.57 |
| CYP2D6 | Major contributor; forms primary active metabolite O-desmethyl-gefitinib [1] [5] | 0.63 |
Genetic variations in drug-metabolizing enzymes contribute significantly to inter-individual variability in this compound exposure and toxicity.
The following experimental approaches are commonly used to study this compound's pharmacokinetics which you can reference for your research.
This methodology identifies which enzymes metabolize this compound and quantifies the reaction rates [1].
The workflow for these studies can be visualized as follows:
These studies are critical for evaluating the absorption and disposition of this compound in humans, often comparing generic formulations to the branded drug [7].
The relationships between this compound, its metabolizing enzymes, and the resulting clinical effects are summarized in the pathway below:
Epidermal Growth Factor Receptor (EGFR) mutations represent one of the most clinically significant biomarkers in non-small cell lung cancer (NSCLC), occurring in approximately 10-35% of patients with advanced disease [1]. These mutations cluster within exons 18-21 of the EGFR tyrosine kinase domain and drive tumor proliferation through constitutive activation of downstream signaling pathways. The first-generation tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib, compete with ATP for binding to the tyrosine kinase domain, thereby blocking the abnormal signaling cascade in mutated EGFR. The discovery that specific EGFR mutations confer differential sensitivity to TKIs has revolutionized the treatment of NSCLC, enabling personalized therapeutic approaches that significantly improve patient outcomes compared to conventional chemotherapy.
Among the numerous EGFR mutations identified, exon 19 deletions and the L858R point mutation in exon 21 collectively account for approximately 85-90% of all clinically significant EGFR mutations in NSCLC [2]. These so-called "classical" or "sensitive" mutations predict heightened response to this compound and other EGFR TKIs, though with important quantitative and qualitative differences in therapeutic outcomes. The remaining 10-15% of mutations are classified as "uncommon" or "rare" and demonstrate variable sensitivity patterns that require careful characterization for optimal treatment selection. This technical review comprehensively examines the molecular basis, detection methodologies, and clinical implications of EGFR L858R and exon 19 deletion mutations as biomarkers for this compound sensitivity, providing researchers and drug development professionals with an in-depth analysis of current scientific understanding and emerging research directions.
The predictive value of EGFR mutations for this compound sensitivity has been firmly established through multiple clinical trials and prospective studies. A landmark prospective validation study demonstrated that NSCLC patients harboring EGFR mutations treated with this compound monotherapy achieved an objective response rate of 90.5% (95% CI: 69.6%-98.8%), with a median progression-free survival of 7.7 months [3]. This study specifically examined EGFR exon 19 deletions detected by fragment analysis and the L858R point mutation identified through the Cycleave polymerase chain reaction technique, confirming their utility as predictive biomarkers. The dramatic efficacy observed in mutation-positive patients contrasted sharply with the minimal response rates historically seen in unselected populations, highlighting the critical importance of molecular stratification in treatment selection.
Further analysis of clinical outcomes has revealed important differences between mutation subtypes. A comprehensive study examining the clinical course of NSCLC patients with EGFR mutations found that those with exon 19 deletions had significantly longer median overall survival after TKI treatment compared to patients with L858R mutations (34 months versus 8 months, p=0.01) [4]. This differential survival outcome persisted across treatment with both this compound and erlotinib, suggesting fundamental biological differences between these two major mutation types. The study also confirmed the established epidemiological associations of EGFR mutations with Asian ethnicity (p=0.0023) and never-smoker status (p=0.0001), providing important context for clinical prevalence and detection strategies.
Table 1: Drug Sensitivity Levels of Common EGFR Mutations to this compound/Erlotinib
| Mutation Category | Specific Mutations | IC50 Values (nM) | Sensitivity Classification | Response Rate |
|---|---|---|---|---|
| High Sensitivity | Exon 19 deletions, L858R | <100 nM | High | ~60% ORR in clinical trials [1] |
| Moderate Sensitivity | G719X, L861Q, S768I, E709X, delE709_T710insD, I744_K745insKIPVAI, A763_Y764insFQEA | 100-999 nM | Moderate | Variable (lower than classical mutations) |
| Low Sensitivity | Most exon 20 insertions, T790M (alone or complex) | >1000 nM | Low | Primary resistance [1] |
The sensitivity spectrum of EGFR mutations to this compound extends beyond the simple binary classification of sensitive versus resistant. Based on comprehensive in vitro sensitivity testing in Ba/F3 cells expressing various EGFR mutations, researchers have established three tiers of drug sensitivity [1]. The high-sensitivity group, comprising exon 19 deletions and L858R, exhibits IC50 values below 100 nM, which aligns with clinically achievable drug concentrations. The moderate-sensitivity group, including mutations such as G719X, L861Q, and several uncommon insertion mutations, demonstrates IC50 values in the 100-999 nM range, suggesting potential clinical responsiveness at standard dosing. The low-sensitivity group, encompassing most exon 20 insertions and the T790M resistance mutation, shows IC50 values exceeding 1000 nM, indicating primary resistance to this compound at standard doses.
This graduated understanding of mutation-specific sensitivity has important implications for drug development and clinical decision-making. The structural basis for these sensitivity differences will be explored in detail in subsequent sections, but the clinical correlation is clear: mutations with in vitro IC50 values below the clinically achievable drug concentration threshold generally correspond to those associated with objective clinical responses, while those above this threshold typically demonstrate primary resistance. This framework provides a valuable predictive model for assessing the potential efficacy of this compound against rare or novel EGFR mutations based on their structural and biochemical characteristics.
The structural interactions between EGFR mutants and tyrosine kinase inhibitors provide fundamental insights into the molecular basis of differential drug sensitivity. Research utilizing protein-ligand interaction fingerprints (IFP) and multilinear principal component analysis (MPCA) has demonstrated that the binding modes of EGFR mutant-gefitinib complexes strongly correlate with observed sensitivity patterns [1]. Through molecular dynamics simulations generating trajectories of 1000 frames per EGFR mutant-inhibitor complex, researchers have been able to quantitatively analyze interaction fingerprints and develop highly accurate predictors of drug sensitivity. This approach has revealed that structural features beyond simple binding affinity, including specific residue interactions and conformational dynamics, primarily determine the therapeutic response to this compound.
The L858R mutation specifically creates a steric alteration in the ATP-binding pocket that increases affinity for this compound while decreasing affinity for ATP, thereby enhancing drug sensitivity [1]. In contrast, most exon 20 insertions form a structural "wedge" at the end of the C-helix that effectively locks the kinase domain in its active conformation, creating steric hindrance that reduces TKI binding [1]. Similarly, the T790M resistance mutation introduces a bulky methionine residue that sterically interferes with TKI binding while simultaneously increasing ATP affinity through additional hydrophobic interactions [1]. These structural insights explain the primary resistance observed with these mutations and have guided the development of next-generation inhibitors designed to overcome these structural constraints.
Table 2: Key Molecular Features Differentiating Common EGFR Mutations
| Molecular Feature | L858R Mutation | Exon 19 Deletions | Wild-type EGFR |
|---|---|---|---|
| Kinase Activation Mechanism | Dimerization-dependent [2] | Dimerization-independent [2] | Ligand-induced dimerization required |
| Conformational State | Favors active state | Favors active state | Equilibrium between inactive/active |
| Downstream Signaling | Enhanced MAPK/PI3K pathways | Enhanced MAPK/PI3K pathways | Regulated activation |
| Response to Type I TKIs | Sensitive | Highly sensitive | Less sensitive |
| Response to Cetuximab | Sensitive (dimerization inhibition) | Resistant (dimerization independent) | Variable |
Recent research has identified a novel cellular mechanism that may explain the mutation-specific and drug-specific responses to EGFR inhibitors. Studies demonstrate that clinically effective TKIs induce rapid and substantial intracellular accumulation of EGFR specifically in the context of TKI-sensitive mutations [5]. This accumulation phenomenon, observed as prominent intracellular spots, occurs only with the combination of a TKI-sensitive mutation and a clinically effective type I TKI, mirroring the clinical efficacy pattern. The accumulation depends on continuous TKI presence and is reversible upon drug withdrawal, suggesting persistent TKI association with the receptor even after dephosphorylation.
This intracellular accumulation appears to result from a block in receptor recycling caused by sequential conformational changes induced by both the activating mutation and TKI binding [5]. Importantly, this effect is distinct from the inhibition of EGFR phosphorylation, which occurs regardless of mutation status with all effective TKIs. The assay detecting this accumulation accurately predicted clinical responses in pulmonary adenocarcinoma patients (hazard ratio 0.21, P=0.0004), suggesting it captures essential biological determinants of therapeutic efficacy beyond simple kinase inhibition [5]. This mechanism may explain why some inhibitors that effectively suppress phosphorylation fail to provide clinical benefit, as they may not induce the conformational changes necessary to disrupt receptor trafficking.
The detection methodologies for EGFR mutations have evolved significantly, with DNA-based techniques representing the current standard for clinical testing. The most common approaches include direct sequencing of exons 18-21, which encompasses the entire tyrosine kinase domain where clinically relevant mutations occur, and PCR-based methods such as fragment analysis for exon 19 deletions and restriction fragment length polymorphism (RFLP) assays for the L858R point mutation [6]. These methods have demonstrated high specificity and have been validated in multiple clinical trials, establishing the framework for genotype-directed TKI therapy. The sensitivity of these methods typically ranges from 6%-12% for mutant allele detection, which while sufficient for tumor tissue samples, may miss low-frequency mutations in heterogeneous samples.
More recent advances have introduced real-time PCR with mutation-specific probes and digital PCR technologies that offer significantly improved sensitivity down to 0.1%-1% mutant allele frequency. These approaches are particularly valuable for analyzing samples with limited tumor content or for detecting emerging resistance mutations in liquid biopsy specimens. The analytical sensitivity of these methods has been systematically validated, with one study reporting detection of mutant alleles when they comprise as little as 3%-6% of the total DNA, a significant improvement over traditional Sanger sequencing [6]. This enhanced sensitivity is clinically relevant given the heterogeneity of NSCLC tumors and the increasing use of small biopsy samples for molecular testing.
A novel RNA-based approach for detecting the EGFR L858R mutation at the mRNA level represents a significant methodological advancement [7]. This technique utilizes extendable blocking probes and a hot-start protocol for reverse transcription to create a highly sensitive one-step real-time RT-PCR assay capable of detecting the L858R mutation in a 10,000-fold excess of wildtype transcripts, corresponding to an analytical sensitivity of 0.01%. When compared to standard DNA-based methods, this RNA-based assay identified additional positive cases in formalin-fixed paraffin-embedded (FFPE) samples (19.2% vs 15.0%), suggesting potential advantages in detection rate.
This RNA-based approach provides unique insights into mutant allele expression, revealing that relative mRNA levels of the EGFR L858R mutation vary dramatically in tumor tissues (approximately 4-log range) and that circulating mutant mRNA is detectable in patient plasma [7]. This ability to quantify expression levels rather than simply detect presence represents a significant advance, as it may enable more refined prediction of therapeutic response and earlier detection of emerging resistance. The methodology also provides a framework for detecting other clinically actionable mutations at the transcript level, potentially expanding the molecular characterization available from limited tissue samples.
The presence of concomitant molecular alterations can significantly modulate response to EGFR TKIs, with KRAS mutations representing one of the most well-established markers of primary resistance. Multiple studies have demonstrated a mutually exclusive relationship between EGFR and KRAS mutations in NSCLC, with KRAS mutations identified in 24% of tumors refractory to this compound or erlotinib compared to 0% in drug-sensitive tumors (p=0.02) [6]. This inverse relationship reflects the fact that both mutations function as oncogenic drivers in the same pathway, with KRAS operating downstream of EGFR. When KRAS mutations do co-occur with EGFR mutations, they consistently confer resistance to TKI therapy, highlighting the importance of comprehensive molecular profiling beyond simply EGFR status.
The development of isogenic cell line models with engineered EGFR/KRAS co-mutations has provided important insights into this resistance mechanism. Using CRISPR-Cas9-mediated genome editing, researchers introduced the L858R EGFR mutation into A549 cells, which harbor a homozygous G12S KRAS mutation [8]. Surprisingly, cells with concomitant EGFR mutation exhibited enhanced sensitivity to EGFR-TKIs compared to the parental KRAS-mutant cells, particularly when two copies of the EGFR mutation were present. This finding suggests that the relationship between EGFR and KRAS mutations may be more complex than simple linear signaling and that the presence of EGFR-activating mutations can modulate cellular dependence on KRAS signaling, creating unexpected therapeutic vulnerabilities.
The limitations of single biomarkers for predicting TKI response have led to the development of integrated models that incorporate multiple molecular features. One comprehensive analysis examined EGFR mutation status, gene copy number by FISH, KRAS mutations, HER2 mutations, and Akt phosphorylation to optimize patient selection for this compound [9]. This study confirmed that This compound-sensitive EGFR mutation was the single most important predictor of response (p=0.011) and survival (p=0.002) in multivariate analysis. However, the integration of additional biomarkers significantly improved predictive accuracy, particularly in EGFR wild-type patients where the presence of either KRAS mutation or Akt phosphorylation identified subgroups with distinctly poor outcomes.
This multi-parameter approach reflects the growing understanding that TKI sensitivity exists on a continuum influenced by multiple genetic and signaling context factors. The combination of EGFR mutation with high gene copy number appears to identify patients with the most robust responses, while the presence of bypass signaling pathways or downstream activation can mitigate the dependence on EGFR signaling, thereby reducing TKI efficacy. These integrated models represent an important evolution in precision oncology, moving beyond single biomarkers toward comprehensive signaling pathway assessment to optimize therapeutic stratification.
The differential outcomes observed between the two major EGFR mutation types have important implications for treatment selection and clinical management. The significantly longer overall survival observed in patients with exon 19 deletions compared to those with L858R mutations (34 vs. 8 months) suggests that mutation subtype may warrant consideration in therapeutic decision-making [4]. This survival difference persists across multiple TKI platforms, indicating fundamental biological distinctions between these molecular subtypes that transcend specific therapeutic agents. While both mutations are classified as "TKI-sensitive," the quantitative difference in outcomes suggests they should potentially be considered distinct disease entities for prognostic purposes and clinical trial design.
The biological basis for this survival disparity may relate to differential signaling outputs or distinct interactions with therapeutic agents. Structural analyses indicate that exon 19 deletions and L858R induce different conformational changes in the EGFR kinase domain, potentially affecting drug binding kinetics and receptor trafficking [1] [5]. Additionally, the L858R mutation exhibits unique dependence on receptor dimerization compared to the dimerization-independent signaling of exon 19 deletions, creating potential vulnerabilities to dimerization-disrupting agents like cetuximab [2]. These molecular differences underscore the importance of precise mutation identification rather than simply categorizing mutations as "sensitive" or "resistant" in clinical practice.
Recent research has revealed promising alternative targeting approaches for specific EGFR mutation subtypes, particularly for the L858R mutation. Based on the observation that L858R remains dependent on receptor dimerization unlike other EGFR mutations, investigators have explored dimerization-inhibitory monoclonal antibodies such as cetuximab as a therapeutic strategy [2]. In preclinical models, cetuximab demonstrated remarkable efficacy against L858R-positive tumors, completely preventing relapses that consistently occurred following TKI treatment. This superior outcome was associated with downregulation of adaptive survival pathways (e.g., HER2) and avoidance of mutation-prone mechanisms that engage AXL, RAD18, and proliferating cell nuclear antigen.
This approach represents a significant departure from conventional TKI-based strategies and leverages the unique biological properties of specific mutation subtypes. Unlike TKIs, which inhibit kinase activity but may induce mutagenic reactive oxygen species, cetuximab appears to promote sustained degradation of the receptor while avoiding engagement of error-prone DNA repair pathways [2]. These findings suggest that L858R may serve as a predictive biomarker for cetuximab response, potentially paving the way for mutation subtype-specific therapeutic approaches that could overcome the limitations of TKI therapy. The ability to match specific therapeutic mechanisms to the structural and functional consequences of individual mutations represents the next frontier in precision oncology for NSCLC.
To better understand the relationship between EGFR mutation status, detection methods, and therapeutic implications, the following diagram provides a comprehensive overview:
> Experimental and clinical workflow for EGFR mutation analysis and therapeutic implications in NSCLC.
The diagram above illustrates the comprehensive pathway from initial tumor sampling through molecular analysis to treatment selection and resistance management. The dual DNA and RNA-based detection approaches highlight evolving methodological strategies, while the mutation-specific therapeutic branching emphasizes the personalized nature of contemporary NSCLC treatment. This integrated overview visually represents the critical decision points in the genotype-directed therapy paradigm for EGFR-mutant NSCLC.
The characterization of EGFR L858R and exon 19 deletion mutations as predictive biomarkers for this compound sensitivity represents a landmark achievement in precision oncology. The comprehensive understanding of the structural basis for differential TKI sensitivity, coupled with robust clinical validation across multiple studies, has established genotype-directed therapy as the standard of care for advanced NSCLC. However, important challenges remain, including the need to better understand the biological differences between sensitive mutation subtypes, develop effective strategies to overcome primary and acquired resistance, and refine detection methodologies to identify rare mutations and heterogeneous populations.
The tables below summarize the core quantitative data on this compound's absorption, distribution, metabolism, and excretion, providing a clear reference for its pharmacokinetic behavior.
Table 1: Key Pharmacokinetic Parameters of this compound This table consolidates fundamental ADME characteristics from clinical studies. [1] [2] [3]
| Parameter | Value / Characteristics | Notes & Context |
|---|---|---|
| Oral Bioavailability | 57% - 59% | Moderate and consistent in healthy volunteers and cancer patients. [2] |
| Time to Cmax (Tmax) | 3 - 8 hours | Absorption is described as "moderately slow". [2] |
| Volume of Distribution | ~1400 L | Suggests extensive tissue distribution. [4] |
| Protein Binding | ~90% | Binds to serum albumin and alpha 1-acid glycoprotein. [4] |
| Primary Metabolic Pathway | Hepatic, via CYP enzymes | Extensive biotransformation; less than 0.5% excreted unchanged. [3] [4] |
| Primary Route of Excretion | Feces (86%) | Predominantly via bile and/or direct intestinal secretion. [1] [4] |
| Elimination Half-Life | ~26 - 48 hours | Supports a once-daily dosing regimen. [2] [4] |
| Food Effect | No clinically significant impact | Small increases in exposure with food are not considered clinically important. [2] |
Table 2: this compound Metabolism and Key Transporters This table details the specific enzymes and transporters involved in this compound's pharmacokinetics and their roles. [1] [5] [4]
| Category | Specific Entity | Role & Impact on this compound |
|---|---|---|
| Major Metabolizing Enzymes | CYP3A4 | Primary enzyme responsible for metabolism. [1] [4] [6] |
| CYP2D6 | Plays a key role in forming the major plasma metabolite, O-desmethyl this compound. [4] [6] | |
| CYP3A5 | Contributes to metabolism, though to a lesser extent than CYP3A4. [4] | |
| Other Relevant Enzymes | CYP1A1 | Expressed in extra-hepatic tissues like the lung; its activity in tumor cells may affect local drug concentration and response. [5] |
| Key Drug Transporters | ABCG2 (BCRP) | Impacts clearance and tissue distribution. [1] [6] |
| ABCB1 (P-gp) | Influences absorption and efflux. [1] [6] |
The robust data on this compound's ADME profile is derived from specific, well-established experimental methodologies.
Clinical Protocol for Single-Dose Pharmacokinetics [2] This foundational clinical study involved healthy volunteers and cancer patients. Key methodological steps included:
In Vivo Intestinal Absorption Study Using the Loc-I-Gut Technique [3] This study investigated the impact of gastrointestinal factors on absorption:
Protocol for Assessing Tumor Cell Metabolism [5] To understand this compound metabolism directly within target cells, this in vitro study used NSCLC cell lines.
The following diagram illustrates the interconnected pathways of this compound's journey in the body, from absorption to excretion, and highlights key factors influencing each step.
The synthesis of this compound is a multi-step process that constructs the quinazoline core and introduces the necessary substituents. The following diagram illustrates a widely cited route starting from isovanillin, based on information from patent applications and technical reviews [1] [2].
Synthetic route of this compound from isovanillin [1] [2]
The table below elaborates on the key steps shown in the pathway, providing specific reagents, conditions, and yields based on the consulted literature [3] [1] [2].
| Step | Input & Output Compounds | Key Reaction Conditions | Purpose & Notes |
|---|
| 1. Nitrile Formation [1] [2] | Input: Isovanillin Output: 3-hydroxy-4-methoxybenzonitrile | Hydroxylamine sulfate, formate/formic acid [1]. Alternatively, acetic anhydride at high temp for oxime to nitrile conversion [2]. | Introduces the cyano group that is crucial for forming the quinazoline ring in a later step. | | 2. Etherification [3] [2] | Input: 3-hydroxy-4-methoxybenzonitrile Output: 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 3-chloropropylmorpholine, a base (e.g., K2CO3), solvent (e.g., methanol, acetonitrile) [3]. | Appends the solubilizing morpholine side chain to the aromatic ring. | | 3. Nitration [4] [1] | Input: 4-methoxy-3-(3-morpholinopropoxy)benzonitrile Output: 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Nitrating agent: HNO3/H2SO4 mixture [4] [1]. | Introduces a nitro group ortho to the cyano group, which is later reduced to an aniline for cyclization. | | 4. Reduction [4] [1] | Input: Nitro compound Output: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Reduction with sodium dithionite (Na2S2O4) [1] or catalytic hydrogenation (H2, Pd/C) [4]. | Converts the nitro group to an amino group, activating the ring for cyclization. | | 5. Cyclization [4] [1] | Input: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile Output: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Formamide (excess) as both solvent and reagent at high temperature (~180°C) [4] [1]. | Forms the core quinazoline structure from the ortho-amino nitrile. | | 6. Chlorination [4] [1] | Input: Quinazolin-4-one Output: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Phosphorus oxychloride (POCI3), often used as both solvent and reagent [4] [1]. | Converts the carbonyl to a chloride, a good leaving group for the final substitution. | | 7. Condensation [3] [1] | Input: 4-chloroquinazoline Output: This compound | 3-chloro-4-fluoroaniline, solvent (e.g., isopropanol), possible acid scavenger [3] [1]. | Installs the final 3-chloro-4-fluoroaniline substituent to yield the active pharmaceutical ingredient (API). |
The table below summarizes specific quantitative findings on gefitinib concentration from recent research:
| Study Focus / Tissue Type | Key Quantitative Findings | Source / Model |
|---|---|---|
| Mouse Plasma PK (IV vs. Oral) | Mean peak plasma concentrations: 4.4 μg/mL (IV) and 7.0 μg/mL (Oral); Oral bioavailability: 53% [1]. | C57Bl/6JRj mice [1] |
| Predicted Human Enterocyte Concentration | Free Cmax,ss in jejunum enterocytes: 15.38 μM; Free Cav,ss: 7.69 μM [2]. | PBPK/VIVD Modeling [2] |
| Lipid Carrier Delivery to Lung | TPGS-decorated NLC (lymphatic delivery) showed 2.2-fold higher bioavailability and enhanced drug deposition in lung tissue compared to drug solution [3]. | Rat model [3] |
Here are methodologies from recent studies that investigate this compound's distribution and cellular uptake:
The following diagram illustrates the key mechanism by which a nanocarrier system can shift this compound absorption from the portal vein to the lymphatic system, thereby enhancing its bioavailability and lung tissue distribution.
This diagram illustrates the pathway by which lipid-based nanocarriers can enhance the lymphatic delivery of this compound, helping to avoid first-pass metabolism in the liver [3].
The available data highlights several active areas of research that align with your interests:
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor that competes with ATP to bind the kinase domain, blocking downstream signaling pathways that drive cancer cell proliferation [1].
The table below summarizes the critical structural elements and common EGFR mutations that influence this compound binding.
| Feature/Mutation | Structural Location | Impact on this compound Binding & Efficacy |
|---|---|---|
| ATP-binding Pocket | Kinase domain (between N-lobe and C-lobe) | This compound binds reversibly, competing with ATP to inhibit auto-phosphorylation and downstream signaling [2] [1]. |
| Activating Mutation (L858R) | Exon 21 | Increases kinase activity and affinity for ATP; confers high sensitivity to this compound [3] [1]. |
| Resistance Mutation (T790M) | Exon 20 (gatekeeper residue) | Introduces a bulkier methionine side chain, sterically hindering this compound binding and increasing ATP affinity, leading to resistance [4]. |
| Double Mutant (L858R/T790M) | Exons 21 and 20 | Causes significant resistance to first-generation TKIs like this compound; requires second/third-generation inhibitors [5] [4]. |
The L858R/T790M double mutant causes resistance by altering the binding pocket. The methionine residue at position 790 has a longer side chain that pushes this compound out of its optimal binding position, drastically reducing its affinity for residues L792 and M793 [4].
The most definitive method for analyzing this compound binding is X-ray crystallography.
CNX [5].MD simulations provide dynamic insights into binding interactions and resistance mechanisms.
antechamber tool, with electrostatic potential (ESP) charges derived from quantum mechanical calculations (e.g., M062X/6-31G* level) [4].cpptraj module in AMBER is used to analyze trajectories for RMSD, RMSF, and specific interactions [4].Combination therapies are being explored to overcome resistance. One study demonstrated that combining this compound with an ATM kinase inhibitor (KU55933) synergistically repressed the growth of NSCLC cell lines with sensitive EGFR mutations (like PC-9 and HCC827). The ATM inhibitor enhanced this compound's repression of EGFR phosphorylation and its downstream signals (Akt and ERK) [3].
For novel protein targets, computational tools can predict ATP-binding sites. ATPbind is a meta-predictor that integrates:
The diagram below illustrates the primary mechanism of this compound binding and the consequent resistance.
Mechanism of this compound action and T790M-mediated resistance.
Research is focused on developing inhibitors that can overcome resistance mutations like T790M and C797S. Fourth-generation EGFR inhibitors and strategies like allosteric inhibition are being actively explored [2]. Artificial intelligence is also revolutionizing the field, with deep learning and large language models being applied for target identification, property prediction, and the generation of novel inhibitor scaffolds [2].
This compound is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that competitively inhibits ATP binding to the tyrosine kinase domain of EGFR, thereby blocking receptor autophosphorylation and downstream signaling cascades. [#citation:2] This inhibition primarily suppresses the Ras/MAPK and PI3K/Akt pathways, which are crucial for cellular proliferation, survival, and metastasis. [#citation:8] In non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations (such as exon 19 deletions or L858R), this compound induces apoptosis and provides significant clinical benefit. However, acquired resistance invariably develops, often within 6-14 months of treatment, making robust in vitro models essential for ongoing research. [#citation:1]
When designing this compound cytotoxicity experiments, researchers must consider several critical factors: cell line genetic background, culture conditions, drug exposure time, and appropriate controls. The selection of cell lines should include both this compound-sensitive and inherently resistant or acquired resistant models to provide comprehensive efficacy and resistance profiling. Establishing resistant cell lines via prolonged, stepwise exposure to increasing this compound concentrations (typically over 6-11 months) effectively mimics the clinical acquired resistance observed in patients. [#citation:1] [1]
Table 1: Characterized NSCLC Cell Lines for this compound Cytotoxicity Studies
| Cell Line | EGFR Status | KRAS Status | This compound Sensitivity Profile | Key Characteristics | Resistance Mechanisms to Investigate |
|---|---|---|---|---|---|
| PC9 | Exon 19 deletion (E746-A750) | Wild-type | Sensitive (Low IC~50~) | Classic deletion mutant; strong initial response | Primary resistance models |
| HCC827 | Exon 19 deletion | Wild-type | Sensitive (Low IC~50~) | Robust EGFR signaling dependence | T790M mutation development |
| H1975 | L858R/T790M | Wild-type | Resistant (High IC~50~) | Classic acquired resistance mutation | Third-generation TKI testing |
| A549 | Wild-type | G12S | Resistant (High IC~50~) | KRAS-driven; inherently resistant | Bypass signaling pathways |
| PC9/GR | Variable acquired mutations | Wild-type | Acquired Resistance | Generated from PC9 via prolonged this compound exposure | Multiple resistance pathways |
| H1650 | Exon 19 deletion | Wild-type | Moderately Sensitive | PTEN deficient; intrinsic resistance倾向 | EMT and Akt activation |
These cell lines represent the genetic heterogeneity of NSCLC and enable investigation of various resistance mechanisms, including secondary EGFR mutations (T790M), bypass pathway activation, epithelial-mesenchymal transition (EMT), and persistent Akt signaling. [#citation:1] [2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial activity in living cells as a surrogate for cell viability and proliferation.
Materials Required:
Procedure:
The SRB assay measures cellular protein content, providing an alternative to MTT that may be less susceptible to mitochondrial metabolism changes.
Materials Required:
Procedure:
Table 2: Comparison of Cytotoxicity Assay Methods
| Parameter | MTT Assay | SRB Assay | CCK-8 Assay |
|---|---|---|---|
| Principle | Mitochondrial reductase activity | Cellular protein content | Dehydrogenase activity |
| Endpoint | Formazan crystal formation | Protein-dye binding | Formazan formation (water-soluble) |
| Incubation Time | 2-4 hours | 15-30 minutes | 1-4 hours |
| Solubilization | Required (DMSO) | Required (Tris base) | Not required |
| Advantages | Well-established, sensitive | Stable endpoint, minimal compound interference | Highly sensitive, non-toxic |
| Limitations | Crystal dissolution variability, potential drug interference | Less sensitive for low cell numbers, multiple washing steps | Higher cost, similar limitations to MTT |
| Optimal Use | Initial screening, rapid assays | Longer-term drug exposure studies | High-throughput screening |
The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action, highlighting key downstream pathways and potential resistance mechanisms:
The following workflow outlines a systematic approach for evaluating this compound cytotoxicity and investigating resistance mechanisms:
To investigate acquired resistance mechanisms, generate this compound-resistant sublines through continuous exposure:
Protocol for Resistant Cell Line Development:
Recent studies have identified promising combination approaches to restore this compound sensitivity:
Epidermal Growth Factor Receptor (EGFR) mutations are recognized drivers in a significant subset of Non-Small Cell Lung Cancer (NSCLC) cases, with exon 19 deletions (19del) and exon 21 L858R point mutations being the most common sensitizing variants. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, have demonstrated superior efficacy over platinum-based chemotherapy in treatment-naïve patients, establishing them as a standard of care. However, acquired resistance inevitably develops, typically within 9 to 13 months of initiating monotherapy, creating a compelling clinical need for superior upfront strategies [1].
Combination therapy has emerged as a promising approach to enhance the efficacy and durability of response to EGFR TKIs. The biological rationale for combining this compound with other agents is multifaceted: it can simultaneously target co-activated signaling pathways, circumvent early resistance mechanisms, and leverage synergistic cytotoxic effects. Current evidence explores combinations with anti-angiogenic agents (e.g., bevacizumab), cytotoxic chemotherapy (pemetrexed, carboplatin), and other novel targeted agents [2] [1]. For instance, the addition of bevacizumab to an EGFR-TKI not only inhibits tumor angiogenesis via the VEGF pathway but may also enhance drug delivery and overcome intrinsic resistance, particularly in certain EGFR mutation subtypes [3] [4].
Recent clinical trials have provided robust data supporting the efficacy of various this compound-based combinations. The synthesized quantitative findings from key studies are summarized in the tables below.
Table 1: Efficacy Outcomes of this compound-Based Combination Therapies in Clinical Trials
| Combination Regimen | Trial / Phase | Patient Population | Median PFS (Months) | ORR (%) | Key Findings |
|---|---|---|---|---|---|
| This compound + Bevacizumab | BEVA-FLFX-001 [3] [4] | EGFR L858R+ Advanced Non-squamous NSCLC (Phase 2) | 15.1 | 90.2 | Significant improvement vs this compound monotherapy (PFS: 8.2 mos, ORR: 59.0%); p<0.01 |
| This compound + Bevacizumab + Chemotherapy | Single-Arm Study [1] | EGFR Mut+ Advanced Non-squamous NSCLC | 28.0 | 95.0 | Promising efficacy; DCR 100%; manageable safety profile |
| This compound + Pemetrexed (Sequential) | Phase 2 [5] | EGFR Mut+ Advanced NSCLC | 18.0 | 84.6 | Demonstrated schedule-dependent synergistic effect |
Table 2: Overview of Treatment Strategies and Associated Biomarkers
| Therapeutic Strategy | Representative Regimen | Proposed Biomarker / Patient Selection | Resistance Mechanism Addressed |
|---|---|---|---|
| TKI + Anti-angiogenic | This compound + Bevacizumab | EGFR L858R mutation [3] [4] | VEGF-mediated escape, intrinsic resistance |
| TKI + Chemotherapy | This compound + Pemetrexed/Carboplatin | - | Tumor heterogeneity, bypass signaling |
| Novel Targeted Combo | This compound + miR-30a-5p mimic (Preclinical) | PI3K/AKT pathway activation [6] | IGF1R/HGF-mediated resistance |
| Fourth-Generation Combos | Amivantamab + Lazertinib [7] [8] | High-risk disease features | MET amplification, EGFR bypass |
The BEVA-FLFX-001 phase 2 trial provides level 1 evidence supporting the This compound-bevacizumab combination specifically in EGFR L858R-positive patients, a subgroup known to have a poorer prognosis relative to those with 19del when treated with first-generation TKI monotherapy [3] [4]. The role of circulating tumor DNA (ctDNA) as a dynamic biomarker is increasingly important. In the BEVA-FLFX-001 trial, patients with a >98% decline in maxVAF (maximal variant allele frequency) in ctDNA at 6 weeks post-treatment had significantly longer PFS (17.0 vs. 5.4 months) in the combination group. Furthermore, the combination therapy showed a trend toward a lower frequency of the acquired T790M resistance mutation (30.8% vs 58.8%), suggesting it may alter the resistance landscape [3] [4].
A broader perspective from a 2025 network meta-analysis confirms that the optimal first-line treatment varies with clinicopathological characteristics. While newer combinations like amivantamab plus lazertinib and osimertinib plus chemotherapy show leading efficacy in the overall population, regimens containing first-generation TKIs like this compound remain relevant, especially in specific subgroups or regions with access barriers [7].
This protocol is adapted from the BEVA-FLFX-001 trial for researchers and clinicians seeking to implement this regimen [3] [4].
Patient Selection Criteria:
Treatment Administration:
Dose Modification Guidelines:
Assessment Schedule:
This protocol details the exploratory analysis of ctDNA as performed in the BEVA-FLFX-001 trial [3] [4].
The safety profile of this compound combinations is manageable with vigilant monitoring. The BEVA-FLFX-001 trial reported that the this compound-bevacizumab combination had a similar adverse effect profile to this compound monotherapy, with the notable addition of hypertension in the combination group [3] [4]. The four-drug combination (this compound, bevacizumab, pemetrexed, carboplatin) demonstrated higher grade ≥3 adverse events (65%), including neutropenia (30%), thrombocytopenia (20%), and nausea (20%) [1].
Table 3: Common Adverse Events and Management Strategies
| Adverse Event | Associated Drug(s) | Grade | Management Recommendations |
|---|---|---|---|
| Hypertension | Bevacizumab | Any Grade | Monitor BP every 3 weeks. Initiate/optimize antihypertensive therapy for persistent Grade ≥2. |
| Skin Rash | This compound | 1-2 | Topical corticosteroids, moisturizers, oral doxycycline. |
| 3 | Interrupt this compound until improves to Grade ≤1, then resume. Consider dermatology consult. | ||
| Neutropenia | Chemotherapy | 3-4 | Interrupt chemotherapy; consider G-CSF support. |
| Increased ALT/AST | This compound | 3-4 | Interrupt this compound until resolution to Grade ≤1, then resume at same or reduced dose. |
| Bleeding Events | Bevacizumab | Any Grade | For serious bleeding, permanently discontinue bevacizumab. |
The following diagram illustrates the core signaling pathways involved in EGFR-mutant NSCLC and the molecular targets of this compound combination therapies.
Figure 1: Targeted Signaling Pathways in this compound Combination Therapy
This diagram delineates the mechanistic rationale behind combination strategies. This compound directly inhibits the activity of mutant EGFR, thereby suppressing downstream pro-survival pathways like PI3K/AKT and RAS/RAF/MEK/ERK [2]. The addition of Bevacizumab sequesters the VEGF ligand, blocking its interaction with VEGFR on endothelial cells and thereby inhibiting the formation of new tumor vasculature (tumor angiogenesis) [3] [4]. This creates a dual attack on the tumor ecosystem. Furthermore, preclinical research shows that combining this compound with a miR-30a-5p mimic can suppress PI3K expression, offering a potential strategy to overcome resistance mediated by the IGF1R and HGF signaling pathways, which converge on AKT activation [6]. These pathways are also implicated in various acquired resistance mechanisms, such as the T790M mutation, MET amplification, and Epithelial-Mesenchymal Transition (EMT) [2].
The integration of this compound with other therapeutic modalities represents a significant advancement in the first-line management of EGFR-mutant NSCLC. Strong evidence, particularly from the BEVA-FLFX-001 trial, supports the This compound-bevacizumab combination as a highly effective and tolerable regimen for patients with the EGFR L858R mutation [3] [4]. The use of ctDNA monitoring provides a powerful, non-invasive tool for assessing early molecular response, predicting outcomes, and guiding subsequent therapy by identifying resistance mechanisms.
Future work should focus on refining patient selection through comprehensive biomarker profiling, which includes not only EGFR mutation subtypes but also co-mutations such as TP53. The exploration of novel combinations, including those with fourth-generation agents and mechanism-based therapies like microRNA mimics, holds promise for further improving patient outcomes and overcoming the challenge of acquired resistance [6] [7] [8].
A key randomized, multicenter study specifically investigated this compound dose-escalation in patients with advanced NSCLC who achieved Stable Disease (SD) after one month of standard-dose treatment [1].
| Aspect | Standard Dose Group (250 mg/d) | High Dose Group (500 mg/d) |
|---|---|---|
| Objective Response Rate (ORR) | 12.5% | 12.5% |
| Median Progression-Free Survival (PFS) | 6.23 months | 5.30 months |
| Median Overall Survival (OS) | 18.87 months | 13.70 months |
| Most Common Adverse Events | Rash, Diarrhea, Abnormal aminotransferases | Rash, Diarrhea, Abnormal aminotransferases |
| Grade 3/4 Acne-like Rash | 0% | 14.6% |
The study concluded that dose-escalation of this compound did not improve response or survival in this patient population, and led to increased toxicity [1]. This aligns with earlier studies (IDEAL 1 and 2) which found the 250 mg/day dose to be as effective as a 500 mg/day dose, but with a better tolerability profile [2] [1].
The following protocol is adapted from the phase II and III trials analyzed, providing a framework for evaluating this compound in advanced NSCLC [3] [1].
This compound is a tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR), a key driver in many solid tumors, including NSCLC [2]. It acts intracellularly to block downstream signal transduction from EGFR, leading to reduced cellular proliferation and inhibition of survival signals [2].
The following diagram illustrates the primary signaling pathway targeted by this compound and a key mechanism of acquired resistance.
Despite initial efficacy, acquired resistance almost always develops. One identified mechanism involves Hepatoma-derived Growth Factor (HDGF). Research shows that HDGF overexpression can activate the PI3K/AKT and MEK/ERK signaling pathways independently of EGFR, thereby promoting this compound resistance [6]. This reactivation of downstream pathways allows cancer cells to bypass the inhibitory effects of this compound.
Epidermal growth factor receptor (EGFR) mutations are established predictive biomarkers for response to tyrosine kinase inhibitors (TKIs) like gefitinib in non-small cell lung cancer (NSCLC). The identification of specific mutations in the EGFR tyrosine kinase domain has revolutionized treatment paradigms for advanced NSCLC, enabling targeted therapy approaches that significantly improve outcomes compared to conventional chemotherapy. These application notes provide detailed methodologies for EGFR mutation testing to guide appropriate patient selection for this compound therapy, ensuring researchers and clinicians can implement robust testing protocols in both research and clinical settings.
The clinical importance of EGFR mutation testing stems from compelling evidence demonstrating its predictive value. Multiple phase III clinical trials have established that NSCLC patients with activating EGFR mutations derive significant benefit from first-line this compound treatment, with improved progression-free survival compared to platinum-based chemotherapy. The IPASS (IRESSA Pan-Asia Study) trial, a landmark study in this field, demonstrated that this compound was superior to carboplatin/paclitaxel in EGFR mutation-positive patients, while patients with wild-type EGFR had better outcomes with chemotherapy [1]. This established the foundation for treatment stratification based on EGFR mutation status and highlighted the critical importance of accurate molecular diagnostics in NSCLC management.
Multiple methodological approaches have been developed for detecting EGFR mutations in clinical specimens, each with distinct advantages, limitations, and optimal applications. These methods can be broadly categorized into screening methods that detect all mutations (including novel variants) in exons 18-21 and targeted methods that specifically identify known mutations. The selection of an appropriate testing method depends on multiple factors including available tissue, required sensitivity, turnaround time, and resources.
Table 1: Comparison of EGFR Mutation Testing Methodologies
| Method | Sensitivity | Turnaround Time | Mutation Coverage | Key Applications |
|---|---|---|---|---|
| Direct Sequencing | Low (~25% mutant allele frequency) | 3-5 days | Comprehensive (all mutations in sequenced regions) | Research settings, detection of novel mutations |
| ARMS/Scorpion-ARMS | High (~1% mutant allele frequency) | 1-2 days | Targeted (29 common mutations) | Routine clinical testing, cytology samples |
| PNA-Mediated PCR Clamping | High (~1% mutant allele frequency) | 1-2 days | Targeted (exon 19 deletions, L858R) | Blood samples, limited tumor content |
| DHPLC | Moderate (~5-10% mutant allele frequency) | 2-3 days | Comprehensive with targeted approach | Research laboratories with appropriate equipment |
| NGS | Variable (1-5% with deep sequencing) | 5-10 days | Most comprehensive | Research, simultaneous multi-gene analysis |
The analytical performance of EGFR testing methods varies significantly, impacting their utility in different clinical and research scenarios. Studies have systematically compared these methodologies to establish their relative performance characteristics. In one comprehensive analysis comparing denaturing high-performance liquid chromatography (DHPLC), mutant-enriched liquidchip (ME-Liquidchip), and Scorpion-Amplification Refractory Mutation System (Scorpion-ARMS) methods, Scorpion-ARMS demonstrated superior predictive value for this compound response, with better correlation with clinical outcomes [2]. The response rates to EGFR-TKIs in patients with mutations detected by different methods were 71.4% for tumor tissue, 62.5% for blood using DHPLC, 50.0% for blood using ME-Liquidchip, and 66.7% for blood using Scorpion-ARMS [2].
Another study comparing direct sequencing and ARMS methodologies in cytological specimens demonstrated the superior sensitivity of ARMS, detecting EGFR mutations in 45.2% of specimens compared to 28.6% by direct sequencing [3]. Importantly, this increased detection rate translated to clinical relevance, as patients with mutations detected only by ARMS but not by direct sequencing showed lower overall response rates (48.0% vs. 80.9%) and shorter progression-free survival (7.4 vs. 10.5 months) when treated with this compound [3]. This highlights the importance of assay sensitivity in predicting therapeutic outcomes and the potential impact of mutation abundance on TKI efficacy.
Principle: The Amplification Refractory Mutation System (ARMS) utilizes allele-specific PCR primers that preferentially amplify mutant sequences, enabling detection of low-abundance mutations in formalin-fixed paraffin-embedded (FFPE) tissue specimens with high sensitivity.
Specimen Requirements:
Procedure:
DNA Extraction:
Mutation Detection:
Result Interpretation:
Principle: Peptide nucleic acid (PNA) probes specifically bind wild-type EGFR sequences with higher affinity than DNA probes, thereby inhibiting wild-type amplification and enriching mutant allele detection in circulating free DNA from blood samples.
Specimen Collection and Processing:
Procedure:
Circulating Free DNA Extraction:
PNA-Mediated PCR Clamping:
Analysis and Interpretation:
Figure 1: Clinical Decision Pathway for EGFR Testing and this compound Treatment Selection in NSCLC
The predictive value of EGFR mutation testing for this compound response has been firmly established through multiple clinical studies. A comprehensive analysis of 69 NSCLC patients treated with this compound demonstrated that EGFR mutation status was the single most important predictor of response, with mutation-positive patients showing significantly better objective response rates and survival [4]. The presence of this compound-sensitive EGFR mutations was independently predictive of both response (P=0.011) and survival (P=0.002) in multivariate analysis [4].
Additional molecular markers can further refine predictive accuracy. The same study found that no patients with K-ras mutations responded to this compound, including two patients who also had EGFR mutations [4]. Furthermore, in EGFR wild-type patients, the presence of either K-ras mutation or phosphorylated Akt overexpression was associated with poor response and shorter time-to-progression [4]. These findings suggest that comprehensive molecular profiling beyond EGFR alone may enhance patient selection accuracy.
Table 2: Clinical Outcomes Based on EGFR Mutation Status and Testing Methodology
| Patient Population | Testing Method | Sample Type | Response Rate | Median PFS | Study |
|---|---|---|---|---|---|
| EGFR mutation-positive | Scorpion-ARMS | Tumor tissue | 71.4% | Not reported | [2] |
| EGFR mutation-positive | Scorpion-ARMS | Blood | 66.7% | Not reported | [2] |
| EGFR mutation-positive | ARMS | Cytology | 69.4% | 9.3 months | [3] |
| Sequencing+/ARMS+ | Combined | Cytology | 80.9% | 10.5 months | [3] |
| Sequencing-/ARMS+ | Combined | Cytology | 48.0% | 7.4 months | [3] |
| EGFR mutant, poor PS | Retrospective | Tissue | 69% (GEF) | 6.9 months (GEF) | [5] |
| EGFR mutant, poor PS | Retrospective | Tissue | 66% (OSI) | 9.2 months (OSI) | [5] |
Clinical application of EGFR testing results requires understanding of both the methodological limitations and the therapeutic implications. The specific mutation subtype significantly impacts treatment outcomes, with exon 19 deletions and L858R point mutations in exon 21 representing the most common sensitizing mutations that predict response to this compound [6]. A large real-world study of 752 NSCLC patients treated with this compound or erlotinib demonstrated that EGFR L858R mutations were independently associated with shorter time-to-treatment discontinuation compared to exon 19 deletions (HR 1.3, 95% CI 1.1-1.6) [7].
The source of specimen also influences the clinical utility of test results. While tumor tissue remains the gold standard for EGFR mutation testing, cytological specimens and liquid biopsies provide viable alternatives when tissue is unavailable. Studies have confirmed that cytological specimens including pleural effusion, sputum, and bronchoscopy lavages can successfully determine EGFR mutation status, with response rates to this compound comparable to those observed with tissue-based testing [3]. Similarly, circulating free DNA from blood plasma can serve as an adequate surrogate, though with generally lower detection rates than tissue testing [8].
Figure 2: EGFR Mutation Testing Workflow from Sample Collection to Clinical Interpretation
The choice of EGFR testing method should be guided by multiple factors, including sample type and quality, required sensitivity, available resources, and clinical context. For routine clinical applications where common EGFR mutations need to be identified with high sensitivity, targeted methods like ARMS/Scorpion-ARMS are preferred due to their robust performance and faster turnaround times. In research settings where discovery of novel mutations is valuable, comprehensive approaches like next-generation sequencing may be more appropriate despite longer processing times and higher costs.
The sample type significantly influences method selection. For cytological specimens with limited tumor cellularity or circulating free DNA from blood samples, highly sensitive methods like ARMS or PNA-mediated PCR clamping are essential to overcome the challenge of low mutant allele frequency. Studies have demonstrated that conventional direct sequencing fails to detect EGFR mutations in up to 26.7% of cases that are identified by more sensitive methods like ARMS when analyzing cytological specimens [3]. This has direct clinical implications, as patients with mutations detectable only by sensitive methods show intermediate response rates to this compound compared to those with mutations detectable by both methods.
Robust validation of EGFR testing methodologies is essential for reliable clinical implementation. Each laboratory should establish validation protocols that determine analytical sensitivity, specificity, precision, and reproducibility for their chosen testing platform. The minimum analytical sensitivity should enable reliable detection of mutant alleles at 1-5% variant allele frequency, particularly for liquid biopsy applications where tumor DNA represents a small fraction of total circulating free DNA.
Quality control measures must include:
Implementation of reflex testing pathways can optimize resource utilization while ensuring appropriate patients receive comprehensive molecular profiling. A typical pathway might begin with targeted EGFR mutation testing, followed by expanded testing for other relevant markers (ALK, ROS1, etc.) in EGFR wild-type cases, particularly when clinical features suggest high probability of driver mutation presence.
EGFR mutation testing represents a critical component of precision oncology for NSCLC, enabling identification of patients most likely to benefit from this compound treatment. Implementation of appropriate testing methodologies requires careful consideration of clinical needs, sample types, and available resources. Targeted approaches like ARMS and PNA-mediated PCR clamping offer high sensitivity for detecting common EGFR mutations in both tissue and liquid biopsy specimens, while comprehensive methods like NGS provide broader mutation coverage for research applications. As the field of molecular diagnostics continues to evolve, standardization of testing methodologies and interpretation criteria will be essential for optimizing patient outcomes through personalized therapy with EGFR TKIs like this compound.
Photodynamic therapy (PDT) represents a minimally invasive therapeutic approach that requires three key components: a photosensitizer (PS), light of an appropriate wavelength, and molecular oxygen. When photosensitizers are activated by light, they generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) through type II photochemical reactions or free radicals through type I reactions, leading to selective tumor cell destruction [1] [2]. Despite its localized nature and favorable safety profile, PDT faces several limitations including limited light penetration depth in biological tissues, heterogeneity of photosensitizer distribution, and development of cellular resistance mechanisms that reduce its overall efficacy [1] [3]. These challenges have prompted researchers to explore combination therapies that can synergistically enhance PDT's antitumor effects while potentially lowering required doses of each modality.
The combination of PDT with molecular targeted agents like gefitinib represents an innovative approach to overcome these limitations. This compound is a tyrosine kinase inhibitor (TKI) that specifically targets the epidermal growth factor receptor (EGFR), a key regulator of tumor cell proliferation, survival, and invasion [4] [5]. Importantly, beyond its primary EGFR inhibition activity, this compound also potently inhibits ABCG2, a critical ATP-binding cassette transporter protein responsible for extruding protoporphyrin IX (PpIX) and other photosensitizers from cancer cells [6]. This dual mechanism of action makes this compound particularly valuable for combination with 5-aminolevulinic acid (5-ALA)-based PDT, as it simultaneously targets survival pathways and enhances intracellular accumulation of the photosensitizer.
The scientific rationale for this combination therapy stems from several complementary mechanisms. First, this compound-mediated ABCG2 inhibition increases intracellular PpIX accumulation, thereby enhancing subsequent photodynamic efficacy [6]. Second, PDT-induced oxidative stress and this compound-mediated EGFR signaling inhibition collectively impair pro-survival pathways and activate stronger cytotoxic responses than either modality alone [4]. Third, the combination has demonstrated synergistic effects even in cancer cells with wild-type EGFR that normally respond poorly to this compound monotherapy, potentially expanding its therapeutic applicability [4]. This protocol details the experimental procedures for implementing this promising combination therapy in preclinical models.
Table 1: Optimal Treatment Parameters for Different Cell Lines
| Cell Line | This compound Concentration (μM) | 5-ALA Concentration (mM) | Light Fluence (J/cm²) |
|---|---|---|---|
| A549 | 0.5-2 | 1 | 4-8 |
| H1299 | 2-10 | 1 | 6-20 |
| U87MG | 5-20 | 1 | 10-15 |
| IOMM-Lee | 10-20 | 1 | 15-20 |
Trypan blue exclusion assay:
Metabolic activity assay (XTT):
Intracellular PpIX quantification:
ABCG2 expression analysis:
Survival pathway analysis:
Table 2: Key Molecular Effects of this compound + PDT Combination
| Parameter | This compound Alone | PDT Alone | Combination |
|---|---|---|---|
| Cell Viability | Moderate reduction | Variable | Significant reduction |
| Intracellular PpIX | No effect | Increased | Further enhanced |
| ABCG2 Function | Inhibited | No effect | Potently inhibited |
| NF-κB Activity | Moderate inhibition | Variable | Significant inhibition |
| AKT Signaling | Reduced | Activated | Potently suppressed |
| Proteasome Function | Minimal effect | Impaired | Severely impaired |
The combination of this compound with 5-ALA-mediated PDT consistently demonstrates synergistic effects across multiple cancer cell models, particularly in cells with intrinsic resistance to EGFR inhibitors [4]. The synergism is evidenced by Combination Index values significantly below 1.0, indicating that the observed cell killing exceeds what would be expected from simply additive effects of the individual treatments. This enhanced efficacy manifests not only in immediate cytotoxicity but also in long-term reproductive cell death, as demonstrated by reduced clonogenic survival.
The molecular mechanisms underlying this synergy involve multiple interconnected pathways. This compound pretreatment significantly enhances intracellular PpIX accumulation by 1.5 to 3-fold across different cell lines through inhibition of the ABCG2 transporter, which normally extrudes PpIX from cancer cells [6]. This increased photosensitizer retention directly correlates with enhanced photodynamic efficacy. Additionally, the combination therapy simultaneously targets multiple survival pathways: it potently suppresses NF-κB transcriptional activity, impairs proteasome function, and disrupts AKT-mediated pro-survival signaling [4]. These multipronged effects overwhelm cellular defense mechanisms that might otherwise enable survival following single-modality treatment.
The temporal sequence of treatment administration proves critical to maximizing synergistic interactions. This compound preconditioning for 48 hours prior to 5-ALA administration and subsequent irradiation yields optimal effects, likely due to the time required for effective ABCG2 downregulation and alteration of signaling pathways. Importantly, the combination approach demonstrates particular utility in tumor models that normally exhibit poor response to either monotherapy, including NSCLC cells with wild-type EGFR and glioblastoma models with intrinsic resistance mechanisms [4] [6].
Figure 1: Experimental workflow and molecular mechanisms of this compound and PDT combination therapy. The diagram illustrates the sequential treatment protocol and key synergistic interactions at the molecular level that enhance therapeutic efficacy.
Low photodynamic efficacy:
High variability in PpIX accumulation:
Excessive cytotoxicity in controls:
Inconsistent combination effects:
The protocol for combining this compound with photodynamic therapy represents a promising strategic approach for enhancing anticancer efficacy, particularly in tumors with inherent resistance to conventional therapies. The synergistic interaction between these modalities leverages ABCG2 inhibition to increase photosensitizer accumulation while simultaneously disabling critical pro-survival pathways that would otherwise confer treatment resistance. This dual mechanism of action enables reduced doses of both this compound and light irradiation while maintaining therapeutic efficacy, potentially minimizing side effects and expanding the therapeutic window.
The future applications of this combination strategy extend across multiple domains of oncology. For translational clinical development, this approach holds particular promise for malignancies accessible to light delivery, including bronchial, esophageal, glioblastoma, and head and neck cancers. The integration of nanotechnology-based delivery systems for both this compound and photosensitizers may further enhance tumor-specific accumulation and reduce off-target effects [5] [2]. Additionally, the combination strategy could be adapted to other molecular targeted agents that modulate specific resistance pathways activated in response to PDT.
From a clinical perspective, this combination approach addresses the critical need for multimodal strategies that overcome conventional therapeutic resistance. The ability of this compound to potentiate PDT efficacy even in tumor cells without EGFR mutations significantly broadens its potential applicability beyond the traditional EGFR-mutated patient population [4]. As personalized medicine paradigms continue to evolve, this combination strategy could be further refined through biomarker identification—such as ABCG2 expression levels—to select patient populations most likely to benefit from this innovative therapeutic approach.
The table below summarizes the incidence of key adverse events (AEs) associated with gefitinib and other EGFR TKIs from clinical trials, providing a baseline for experimental expectations [1] [2].
Table 1: Incidence of Dermatologic AEs and Diarrhea in EGFR TKI Clinical Trials
| Tyrosine Kinase Inhibitor | Acneiform Rash (All Grades) | Acneiform Rash (Grade ≥3) | Diarrhea (All Grades) | Diarrhea (Grade ≥3) | Stomatitis/Mucositis (All Grades) | Paronychia (All Grades) |
|---|---|---|---|---|---|---|
| This compound (250 mg) | 34% - 66% [1] | 0% - 4% [1] | 27% - 58% [2] | 0% - 10% [2] | 6% - 17% [1] | 3% - 14% [1] |
| Erlotinib (150 mg) | 62% - 76% [1] | 7% - 10% [1] | 18% - 68% [2] | 1% - 12% [2] | 19% [1] | Not Reported |
| Afatinib (40 mg) | 69% - 89% [1] | 10% - 16% [1] | 88% - 95% [2] | 5% - 14% [2] | 51% - 72% [1] | 33% - 57% [1] |
Understanding the physiological basis for these AEs is crucial for developing management strategies. The following diagram illustrates the key mechanisms leading to diarrhea and dermatologic effects.
The mechanisms can be summarized as follows:
Early and aggressive management is key to preventing dehydration and dose reductions [2]. The workflow for assessment and intervention is outlined below.
Key Management Steps [4] [2] [5]:
The most common dermatologic AEs are acneiform rash, dry skin, and paronychia (nail inflammation) [6] [1]. The following diagram illustrates the typical timeline and management focus for acneiform rash.
General Management Strategies [6] [4] [1]:
While diarrhea and rash are common, vigilance for rare but severe AEs is critical in a clinical context [4] [7] [5]:
For your technical support center, emphasize that:
The table below summarizes the key pharmacokinetic changes when gefitinib is co-administered with CYP3A4 modulators, based on clinical studies.
| Modulator Type | Example Drug | Effect on this compound AUC | Effect on this compound Cmax | Recommended Dose Adjustment |
|---|---|---|---|---|
| Potent Inducer [1] | Rifampicin | ↓ 83% (decrease) | ↓ 65% (decrease) | Increase to 500 mg once daily [2] [3]. Resume 250 mg ≥7 days after discontinuing inducer [2]. |
| Potent Inhibitor [1] | Itraconazole | ↑ 78% (increase) | ↑ 51% (increase) | No routine dose reduction. Monitor closely for adverse effects [2] [1]. |
The rationale for these interactions and the evidence from key studies are detailed below.
The following diagram illustrates this compound's metabolic pathway and the points where CYP3A4 inducers and inhibitors exert their effects.
Based on the established interactions, here are the key management strategies.
Managing CYP3A4 Inducers:
Managing CYP3A4 Inhibitors:
Other Critical Drug Interactions:
Q: What is the scientific rationale for using an intermittent dosing schedule for this compound? A: Preclinical studies suggest that less frequent, higher-dose administration can better inhibit key signaling pathways critical for cancer cell survival while allowing healthy cells time to recover, thereby reducing cumulative toxicity [1]. A weekly or intermittent schedule has been shown to decrease drug exposure to tissues like the intestine, which are susceptible to damage from continuous EGFR inhibition [2] [1].
Q: What specific toxicities can be reduced with intermittent dosing? A: Diarrhea is the most common gastrointestinal toxicity associated with this compound therapy and a major reason for treatment interruption [2] [3]. Preclinical evidence indicates that a weekly schedule can lead to a reduced contact hypersensitivity response compared to daily treatment, suggesting a potential for lower skin-related toxicities [1].
Q: What in vitro models are best for studying this compound-induced intestinal toxicity? A: Advanced 3D cultures of healthy human intestinal organoids (from both colon and small intestine) are state-of-the-art models [2] [3]. They replicate in vivo cellular organization and function more closely than traditional 2D cultures, making them highly suitable for toxicity and mechanistic studies.
The table below summarizes quantitative findings from a key preclinical study comparing dosing schedules [1].
| Dosing Regimen | Tumor Model | Efficacy Metric | Result | Molecular Effect on Signaling Pathways |
|---|---|---|---|---|
| Daily Dosing | B(a)P-induced lung adenocarcinoma (A/J mice) | Tumor Load | No significant reduction | Moderate inhibition of p-EGFR, p-ERK, p-AKT |
| Weekly Dosing | B(a)P-induced lung adenocarcinoma (A/J mice) | Tumor Load | ↓ 47.2% - 53.0% (significant) | Dramatic reduction of p-EGFR, p-ERK, p-AKT |
| Daily Dosing | H3255 Xenograft | Tumor Growth (Bioluminescence) | Less inhibition | Moderate inhibition of p-EGFR, p-ERK, p-AKT |
| Weekly (once every 5 days) Dosing | H3255 Xenograft | Tumor Growth (Bioluminescence) | Greater inhibition | Dramatic reduction of p-EGFR, p-ERK, p-AKT |
Here are detailed methodologies from the cited research to help you replicate these studies.
This protocol assesses the antitumor effectiveness and associated molecular changes of different this compound schedules in mouse models.
This protocol uses human organoids to investigate the molecular mechanisms of this compound-induced gut toxicity at the transcriptomic level.
The diagrams below illustrate the key molecular pathways involved in this compound's action, explaining why intermittent dosing can be effective.
Diagram 1: this compound's On-Target Mechanism of Action. This compound inhibits EGFR's tyrosine kinase activity, thereby blocking the downstream AKT and ERK signaling cascades that drive cancer cell survival and proliferation [4].
Diagram 2: Rationale for Intermittent Dosing. The high-dose pulse of a weekly schedule achieves deep and sustained inhibition of oncogenic signaling in tumor cells. Meanwhile, the extended drug-free interval allows healthy tissues (e.g., intestine, skin) to recover from EGFR inhibition-dependent toxicities [1].
Cocrystallization is a powerful crystal engineering strategy to improve the aqueous solubility and dissolution rate of this compound (GEF), a BCS Class II drug. The following table summarizes key coformers reported in recent literature and their performance.
| Coformer Name | Coformer Type | Solid Form (Molar Ratio) | Key Solubility/Dissolution Findings | Stability Observations | Citation |
|---|---|---|---|---|---|
| Salicylic Acid (SA) | Phenolic Acid | Salt (1:1) | Significant solubility enhancement; promising candidate | Superior stability under specific temperature, humidity, and light conditions | [1] |
| 3-Hydroxybenzoic Acid (3-HBA) | Phenolic Acid | Salt (1:1) | Significant solubility enhancement; promising candidate | Superior stability under specific temperature, humidity, and light conditions | [1] |
| 4-Hydroxybenzoic Acid (4-HBA) | Phenolic Acid | Cocrystal (1:1) | Significant solubility enhancement; promising candidate | Superior stability under specific temperature, humidity, and light conditions | [1] |
| Resveratrol (RES) | Polyphenol | Cocrystal (1:1) | Better solubility than GEF; optimized performance in dissolution | Superior thermal and phase stability (60% RH, 25°C for 6 months) | [2] |
| Dasatinib (DAS) | API (Drug-Drug) | Cocrystal Hydrate (1:1:2) | Synchronized drug release; improved dissolution performance (higher C~max~, AUC) | Superior solid-state stability and tabletability compared to coamorphous form | [3] [4] |
| Nicotinamide (NCA) | Vitamin | Cocrystal (1:1) | ~2 times higher solubility and dissolution rate than free GEF | Information not specified in provided excerpts | [5] |
| TSBO | Synthesized Molecule | Cocrystal (1:1) | ~2 times higher solubility and dissolution rate than free GEF; enhanced in vivo antitumor activity | Information not specified in provided excerpts | [5] |
Here are detailed methodologies and common troubleshooting points for key experiments in cocrystal development.
The choice of preparation method can influence the crystal form, purity, and particle size. Below are three standard protocols.
Solvent Evaporation
Liquid-Assisted Grinding (LAG)
Slurry Conversion
A multi-technique approach is essential for confirming cocrystal formation and characterizing its properties. The diagram below illustrates the standard workflow and the logical relationship between different characterization techniques.
Q1: What are the primary criteria for selecting a suitable coformer for GEF? The key is identifying molecules that can form robust supramolecular heterosynthons with GEF. GEF contains hydrogen bond acceptors (e.g., morpholine, quinazoline nitrogen). Therefore, coformers with strong hydrogen bond donors (e.g., carboxylic acids like salicylic acid, phenols like resveratrol, or amides like nicotinamide) are excellent candidates [2] [7] [6]. The ΔpKa value between the basic sites of GEF and the acidic coformer is often used to predict whether a salt or a neutral cocrystal will form [1].
Q2: Our cocrystal shows high solubility but rapidly precipitates during dissolution. How can this be mitigated? This is a classic "spring and parachute" phenomenon. The highly soluble cocrystal ("spring") can rapidly precipitate into a less soluble form. To extend the "parachute" (supersaturation), consider:
Q3: How does a drug-drug cocrystal of GEF with Dasatinib (DAS) provide an advantage? The GEF-DAS cocrystal hydrate addresses a critical challenge in combination therapy: pharmacokinetic incompatibility. While GEF and DAS have synergistic anticancer effects, their native solubilities differ significantly. The cocrystal creates a single-phase material that enables synchronized drug release, ensuring both drugs are available simultaneously at the target site, which is crucial for exerting a synergistic effect [3] [4].
The table below summarizes the comparative PFS data for first-line versus second-line gefitinib therapy.
| Treatment Line | Median PFS (Months) | 95% Confidence Interval | Hazard Ratio (HR) / P-value | Study Population | Citation |
|---|---|---|---|---|---|
| First-line | 12.0 | 9.58 - 14.41 | Reference | 41 advanced lung adenocarcinoma patients with EGFR exon 19 del or L858R | [1] |
| Second-line | 7.0 | 1.31 - 12.68 | P < 0.05 | 19 advanced lung adenocarcinoma patients with EGFR exon 19 del or L858R | [1] |
| First-line (Overall) | 10.0 | 7.53 - 12.46 | N/A | Pooled analysis of 60 patients from the above cohorts | [1] |
A separate study of first-line this compound in a broader NSCLC population (including various EGFR statuses) reported a median PFS of 6.0 months and a median Overall Survival (OS) of 15.3 months [2]. The lower PFS highlights the critical impact of patient selection, particularly the presence of activating EGFR mutations.
The primary data in the table above comes from a retrospective cohort study. Here is the detailed methodology for the key experiments cited:
1. Study Design and Patient Selection (Cohort Definition)
2. Treatment and Assessment Protocols
3. Statistical Analysis
This compound is a tyrosine kinase inhibitor (TKI) that competitively inhibits ATP binding in the intracellular domain of the EGFR. The following diagram illustrates its mechanism of action and the rationale for its efficacy in EGFR-mutant cancers.
In cancer cells with activating EGFR mutations, the receptor is constitutively active, making them highly dependent on this signaling pathway for survival and proliferation, a phenomenon known as "oncogene addiction" [3] [4]. This explains the superior efficacy of first-line this compound and other EGFR-TKIs in this genetically selected population.
Researchers use computational and experimental approaches to identify proteins beyond EGFR that this compound might interact with. The table below summarizes the core methodologies from the search results.
| Approach | Core Principle | Key Techniques & Databases Used | Primary Findings / Validated Off-Targets |
|---|---|---|---|
| Structure-Based Systems Biology [1] | Identifies proteins with binding pockets structurally similar to EGFR's this compound-binding site. | IsoMIF Finder (for Molecular Interaction Field similarity search); sc-PDB (druggable proteome database); Reverse docking [1] | Identified 128 putative off-targets (50 unique proteins). Top human hits included CHEK1 and MAPK14 [1]. |
| In Silico Molecular Docking & AI [2] | Predicts how strongly this compound binds to structures of known proteins; machine learning models help analyze comprehensive drug profiles. | Molecular docking simulations; Ligand-based 3D atomic property field (APF) models; Machine Learning (ML) and Artificial Intelligence (AI) [2] | A general approach for kinase inhibitors; used to validate findings from other methods (e.g., predicted nilotinib binding to SMO) [2]. |
| Comparative Proteomics [3] | Experimentally identifies changes in the entire protein profile of cells treated with this compound, revealing downstream or compensatory pathways. | Label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS); Gene Ontology (GO) & Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis [3] | Studied in context of resistance; found that Cryptotanshinone reverses resistance by affecting proteins involved in redox processes (e.g., CAT, HMOX1) and fatty acid metabolism (e.g., SCD) [3]. |
Predictive computational findings require experimental validation. The following diagram illustrates a comprehensive validation workflow integrating multiple approaches from the search results.
The validation process often involves:
Understanding this compound's off-target activity has direct practical implications.
| Treatment Regimen | Patient Population | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| Gefitinib + Chemotherapy [1] [2] | Untreated EGFR-mutant NSCLC with brain metastases | • Intracranial PFS: 15.6 mos (vs 9.1 mos this compound) [1] • Overall PFS: 16.3 mos (vs 9.5 mos this compound) [1] • Overall Survival: 35.0 mos (vs 28.9 mos this compound) [1] • Objective Response Rate: 80.0% (vs 64.2% this compound) [1] | Higher rate of grade ≥3 adverse events (e.g., hematologic toxicity, rash, diarrhea), but generally manageable [1] [2]. | | This compound Alone [1] [3] [2] | First-line treatment for advanced EGFR-mutant NSCLC | • PFS: ~9.5-12 months, superior to chemotherapy in EGFR-mutant patients [1] [3] [2] • Establishes EGFR-TKIs as standard of care, but resistance develops [4]. | Generally tolerable; common adverse events include rash, diarrhea, and hepatotoxicity, typically grade 1-2 [3]. | | Platinum-based Chemotherapy Alone [3] | Unselected advanced NSCLC (historical control) | • PFS: ~4.4-6 months in T790M-positive patients post-TKI failure [5] • Inferior to this compound as first-line treatment in EGFR-mutant population [3]. | Higher incidence of grade 3-4 adverse effects (e.g., neutropenia, nausea/vomiting) vs. TKIs [5]. |
The data in the table primarily comes from randomized Phase 3 clinical trials. Here is a detailed look at the methodology of the pivotal GAP BRAIN study [1] [2]:
To understand how these treatments work and why resistance occurs, it's helpful to visualize the underlying biology.
Figure 1: Mechanism of Action of this compound and Common Resistance Pathways. This compound inhibits signaling driven by mutant EGFR. However, tumor cells often develop resistance mechanisms over time, leading to treatment failure [4] [5] [6].
| Feature | Reversible EGFR-TKIs (e.g., Gefitinib) | Irreversible EGFR-TKIs (e.g., Afatinib, Dacomitinib) |
|---|---|---|
| Mechanism of Action | Reversibly competes with ATP at the tyrosine kinase binding site [1] [2]. | Irreversibly (covalently) binds to the ATP-binding site of EGFR [3]. |
| Key Molecular Targets | EGFR (ErbB1) [1]. | Pan-HER family (EGFR/Her1, HER2/ErbB2, Her4/ErbB4) [3]. |
| Common Generations | First-generation [3]. | Second-generation (e.g., Afatinib) and third-generation (e.g., Osimertinib) [3] [4]. |
| 1st-Line mPFS (Typical Mutations) | ~9.5-12 months [5]. | • Afatinib: 13.6 months (vs. chemo in LUX-Lung 3) [3]. • 3rd Gen (e.g., Furmonertinib): Superior to this compound (HR 0.35 for exon 19 del) [6]. | | Efficacy by Mutation (1st-Line) | • Exon 19 del: mPFS 16 months • Exon 21 L858R: mPFS 8 months [5]. | • Afatinib: Effective against classic mutations (exon 19 del, L858R) [3]. • 3rd Gen: Also effective; e.g., Lazertinib showed superior HR of 0.44 in L858R subgroup [6]. | | Activity Against Brain Mets | Limited data in results. | 3rd Gen (Lazertinib): Superior efficacy reported (HR 0.33) [6]. | | Primary Resistance Mechanism | T790M mutation (in ~50-60% of cases) [3]. | Developed to overcome T790M, but resistance still emerges via other pathways (e.g., MET amp) [3]. | | Therapeutic Context | • Advanced/Metastatic NSCLC: 1st-line for EGFRm+ [5] [1]. • Neoadjuvant: Investigational in resectable settings [4] [7]. | • Advanced/Metastatic NSCLC: 1st & 2nd-line for EGFRm+ [3] [6]. • Neoadjuvant: Investigational in resectable settings [4] [7]. |
Clinical data shows that the efficacy of EGFR-TKIs is significantly influenced by the type of EGFR mutation and the line of therapy.
Understanding how these drugs work at a molecular level is key to understanding their differing efficacy and resistance profiles.
The following diagram illustrates the mechanism of action of EGFR-TKIs and the primary resistance pathway.
The field of EGFR inhibition continues to evolve rapidly, with ongoing research focusing on combination therapies, neoadjuvant applications, and strategies to overcome diverse resistance mechanisms.
The following table summarizes the progression-free survival (PFS), overall survival (OS), and response rates associated with different Gefitinib-based regimens in advanced NSCLC with EGFR sensitizing mutations.
| Therapeutic Regimen | Patient Population | PFS (Median) | OS (Median) | ORR | DCR | Key Study / Citation |
|---|---|---|---|---|---|---|
| This compound + Bevacizumab | Stage III/IV, EGFR L858R | 15.1 months | Not Reported | 90.2% | Not Reported | Randomized Phase 2 Trial [1] |
| This compound Monotherapy | Stage III/IV, EGFR L858R | 8.2 months | Not Reported | 59.0% | Not Reported | Randomized Phase 2 Trial [1] |
| This compound + Chemotherapy | EGFR-mutant NSCLC | 20.9 months | 50.9 months | 84% | Not Reported | NEJ009 (Phase 3) via Meta-analysis [2] |
| This compound Monotherapy | EGFR-mutant NSCLC | 11.9 months | 38.8 months | 67% | Not Reported | NEJ009 (Phase 3) via Meta-analysis [2] |
| This compound + Chemo + Bevacizumab | Metastatic, EGFR L858R | 22.3 months | 42.2 months | 76.4% | 89.1% | Retrospective Cohort Study [3] |
| This compound + Chemotherapy | Metastatic, EGFR L858R | 19.2 months | 39.4 months | 65.3% | 80.1% | Retrospective Cohort Study [3] |
| This compound Monotherapy | Advanced NSCLC (mixed) | ~6.0 months | 15.3 months | ~33% | ~71% | Single-Arm Phase 2 Study [4] |
The compelling data in the table above are derived from rigorous clinical trial designs. Here are the methodologies for the key studies cited.
The superior efficacy of combination therapies is rooted in targeting multiple cancer survival pathways simultaneously. The following diagram illustrates the biological rationale behind the this compound-bevacizumab combination.
Diagram: Dual-Pathway Inhibition of this compound and Bevacizumab. This illustrates how this compound directly blocks the EGFR-driven pathway for tumor cell proliferation and survival, while bevacizumab inhibits VEGF-driven angiogenesis, a critical process for supplying tumors with nutrients. Simultaneously targeting both the tumor cell and its supportive microenvironment can lead to more profound and sustained anti-tumor effects [1].
The table below summarizes key predictive biomarkers, the cancer types they are associated with, their general mechanism, and their level of validation based on the search results.
| Biomarker | Cancer Type(s) | Predictive Value / Mechanism | Validation & Notes |
|---|---|---|---|
| EGFR Sensitizing Mutations (e.g., L858R, exon 19 deletions) | Non-Small Cell Lung Cancer (NSCLC) [1] [2] | Strongly predicts sensitivity; constitutive activation of EGFR kinase [2]. | Known valid biomarker; associated with prolonged survival [2] [3]. |
| EGFR T790M Mutation | NSCLC | Primary mechanism of acquired resistance to first-generation TKIs like this compound [4]. | Known valid biomarker; detected post-progression to guide subsequent therapy [4]. |
| High EGFR Gene Copy Number | Head and Neck Cancer, NSCLC [5] | Predicts better response and survival in some contexts [5]. | Correlates strongly with this compound sensitivity in preclinical models [5]. |
| HER3 (ERBB3) Phosphorylation | Bladder Cancer, Head and Neck Cancer [5] [6] | High phosphorylation in sensitive cells; inhibited by TKIs [6]. Potential biomarker in head and neck cancer [5]. | Identified via protein array; a combination of markers may be more predictive [6]. |
| ERK1/2 Phosphorylation | Bladder Cancer [6] | High phosphorylation in sensitive cells; strongly inhibited by TKIs [6]. | Serves as a downstream indicator of effective pathway inhibition [6]. |
| p53 Phosphorylation (Mutant) | Bladder Cancer [6] | Highly expressed in TKI-resistant cells; TKIs have no effect on it [6]. | Potential biomarker for intrinsic resistance [6]. |
| Amphiregulin (AREG) & TGF-α | Head and Neck Cancer [5] | Higher mRNA levels in this compound-sensitive cell lines [5]. | Ligands for EGFR; identified via transcript profiling [5]. |
| CCL20 | Lung Adenocarcinoma (LUAD) [4] | High expression linked to this compound resistance; associated with inflammatory and cytokine pathways [4]. | Identified via bioinformatics analysis; warrants further clinical investigation [4]. |
| Plasma ctDNA Positivity | NSCLC [1] | Positivity 6 weeks post-treatment correlates with shorter Progression-Free Survival (PFS) [1]. | Dynamic, non-invasive biomarker for early monitoring of treatment response [1]. |
| Smoking Status (Never-smoker) | NSCLC [2] | Surrogate marker for higher probability of having EGFR mutations [2]. | Clinical factor used for initial patient stratification [2]. |
Here are the methodologies used in the cited studies to identify and validate these biomarkers.
This methodology identified gene expression signatures associated with this compound sensitivity [5].
This approach compared signaling pathways in this compound-sensitive vs. resistant bladder cancer cells to identify predictive protein biomarkers [6].
This in silico method identified novel genes and pathways linked to acquired this compound resistance [4].
The following diagrams illustrate the relationship between different biomarkers and the core experimental workflow used in their identification.
The table below summarizes the key findings from identified studies. All studies concluded that the test (generic) and reference (originator) formulations were bioequivalent.
| Study Population & Design | Test Formulation (Manufacturer) | Key Pharmacokinetic (PK) Parameters (Geometric Mean Ratio, 90% CI) | Bioequivalence Conclusion |
|---|
| 50 healthy Korean males [1] Randomized, open-label, single-dose, crossover | Iretinib (Chong Kun Dang Pharmaceutical Corp.) | C~max~: 0.8115 - 0.9993 AUC~last~: 0.9119 - 1.0411 | 90% CIs within 80.00-125.00% range; formulations considered bioequivalent [1]. | | Chinese study (Fasting) [2] Randomized, open-label, two-period crossover | Generic (Zhejiang Hisun Pharmaceutical Co., Ltd.) | C~max~, AUC~0-t~, AUC~0-∞~: 90% CIs within 80.00-125.00% | Met bioequivalence criteria per Chinese Pharmacopoeia guidelines [2]. | | Chinese study (Fed) [2] Randomized, open-label, two-period crossover | Generic (Zhejiang Hisun Pharmaceutical Co., Ltd.) | C~max~, AUC~0-t~, AUC~0-∞~: 90% CIs within 80.00-125.00% | Met bioequivalence criteria; high-fat meal did not affect bioequivalence conclusion [2]. | | Multiple Studies Analysis [3] 7 studies across 3 sponsors (fasting & fed) | Generics from three different sponsors | Five out of seven studies achieved bioequivalence. | Achieving bioequivalence was more consistent under fed conditions; high-fat food significantly reduced intra-subject variability [3]. |
The bioequivalence studies for gefitinib generics follow a standardized, rigorous clinical trial design.
The search results highlight two critical factors that impact this compound bioequivalence studies:
The following diagram illustrates the standard design and workflow of a this compound bioequivalence study.
Corrosive;Irritant;Health Hazard;Environmental Hazard